molecular formula C13H17NO3 B1589623 Methyl 4-(morpholinomethyl)benzoate CAS No. 68453-56-5

Methyl 4-(morpholinomethyl)benzoate

Cat. No. B1589623
CAS RN: 68453-56-5
M. Wt: 235.28 g/mol
InChI Key: JENXYLLXQAOUJO-UHFFFAOYSA-N
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Description

Methyl 4-(morpholinomethyl)benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is typically stored at room temperature in a sealed, dry environment .


Synthesis Analysis

The synthesis of Methyl 4-(morpholinomethyl)benzoate can be achieved through various methods. One method involves the reaction of methyl 4-(bromomethyl)benzoate with morpholine in the presence of potassium carbonate in acetonitrile at 20°C for 7 hours . Another method involves the reaction of methyl 4-(morpholinomethyl)benzoate with water and sodium hydroxide in methanol at 0-20°C .


Molecular Structure Analysis

The InChI code for Methyl 4-(morpholinomethyl)benzoate is 1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Esters, such as Methyl 4-(morpholinomethyl)benzoate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

Methyl 4-(morpholinomethyl)benzoate is a liquid or solid or semi-solid substance . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Use as an Insecticide

  • Summary of Application : Methyl benzoate is a promising, environmentally safe insecticide . It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects .
  • Methods of Application : Methyl benzoate can be applied directly to plants infested with pests . It can be used as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
  • Results or Outcomes : Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has been concluded that methyl benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions .

Use in the Preparation of Anti-HIV Agents

  • Summary of Application : Methyl 4-(bromomethyl)benzoate, a compound similar to Methyl 4-(morpholinomethyl)benzoate, is used in the preparation of potential anti-HIV agents .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of these experiments are not detailed in the source .

Use in Synthesis of Other Compounds

  • Summary of Application : Methyl 4-(morpholinomethyl)benzoate can be used as a starting material or intermediate in the synthesis of other organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of these experiments are not detailed in the source .

Use in Local Anesthetics

  • Summary of Application : Benzoate compounds, similar to Methyl 4-(morpholinomethyl)benzoate, have been used in the design and synthesis of local anesthetics .
  • Methods of Application : The specific methods of application or experimental procedures involve alkylation, esterification, and further alkylation .
  • Results or Outcomes : The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. The results showed that some of the synthesized compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

Use in Quality Control

  • Summary of Application : Methyl 4-(morpholinomethyl)benzoate can be used in quality control processes .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of these experiments are not detailed in the source .

Use in Research

  • Summary of Application : Methyl 4-(morpholinomethyl)benzoate can be used in research settings . It can be used as a starting material or intermediate in the synthesis of other organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of these experiments are not detailed in the source .

Safety And Hazards

Methyl 4-(morpholinomethyl)benzoate is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENXYLLXQAOUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440394
Record name methyl 4-(morpholinomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(morpholinomethyl)benzoate

CAS RN

68453-56-5
Record name Benzoic acid, 4-(4-morpholinylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68453-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(morpholinomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(morpholin-4-ylmethyl)benzoate
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Synthesis routes and methods I

Procedure details

To a solution of 66.6 g of morpholine and 269 mL of triethylamine in 1.5 L of abs. EtOH under N2 at 0° C. was added dropwise over 30 min a solution of methyl 4-bromomethylbenzoate (from the previous reaction) in 450 mL of abs. EtOH. The resulting solution was stirred at 0° C. for 2 hours at which point the reaction was slowly warmed up to r.t over 4 hours and stirred at r.t overnight. The HPLC showed no unreacted methyl 4-bromomethylbenzoate but the remaining methyl p-toluate from the previous reaction. The solvent was removed under reduced pressure and the residue was taken up in 2 L of 1.5 N HCl. The acidic phase was washed with 3×350 mL diethyl ether and then with 1×350 mL EtOAc then neutralized to pH 7 with NaOH and then to pH 7.5 with 10% NaHCO3 in water. The product was then extracted with 3×700 mL of EtOAc. The organic phase was dried over anhydrous Na2SO4, filtered, and concentrated under reduce pressure, affording an orange oil. The excess EtOAc was removed by toluene distillation. The title compound was used in the next step without ether purification.
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66.6 g
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269 mL
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Synthesis routes and methods II

Procedure details

Commercially available 4-bromomethylbenzoic acid (300 mg) was dissolved in acetonitrile (10 ml). Potassium carbonate (30 mg) and morpholine (130 μl) were added to the solution, and the mixture was stirred at room temperature for one hr. The reaction layer was subjected to separation with chloroform and a saturated aqueous sodium hydrogencarbonate solution. The organic layer was then concentrated to give methyl 4-(morpholinomethyl)benzoate. Methanol (1 ml), water (150 μl), and potassium hydroxide (15 mg) were added to the residue, and the mixture was heated at 60° C. for one hr. After the completion of the reaction, the solvent was removed by distillation to give 4-(morpholinomethyl)benzoic acid. Toluene (20 ml) and thionyl chloride (1 ml) were added to the residule, and the mixture was heated at 100° C. for one hr. The solvent was removed by distillation, and 4-(morpholinomethyl)-1-benzenecarbonyl isothiocyanate was prepared using the resultant 4-(morpholinomethyl)-1-benzenecarbonyl chloride as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-(morpholinomethyl)-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (74 mg, yield 78%).
Quantity
300 mg
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reactant
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10 mL
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solvent
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30 mg
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130 μL
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reactant
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Synthesis routes and methods III

Procedure details

A 2 L, three-neck flask fitted with a mechanical stirrer, addition funnel, and thermocouple probe was charged with 4-formyl-benzoic acid methyl ester (50.0 g, 0.31 mol, 1.0 eq) and 1,2-dichloroethane (700 mL). The resulting mixture was cooled to 10° C. Morpholine (53 mL, 0.61 mol, 2.0 eq) was then added dropwise over 10 min. After 5 min, sodium triacetoxyborohydride (90 g, 0.43 mol, 1.4 eq) was added in portions over 5 min. After stirring 30 min, the reaction mixture was warmed to room temperature. At this point, a slow and steady temperature increase was observed, and a water bath was used to keep the temperature of the reaction mixture below 25° C. The reaction mixture was stirred for 22 hrs at room temperature. Water/ice (100 mL) was added to the reaction and the reaction mixture was stirred for 15 min. NaOH solution (1.0 M in water, 400 mL) was added in several portions, followed by the addition of water (250 mL). The resulting mixture was stirred for 45 min. The layers were separated, and the aqueous layer was extracted with dichloromethane (150 mL). The combined organic layer was washed with brine (150 mL) and then dried over Na2SO4. The solvent was removed in vacuo to yield the title compound as a pale yellow, viscous oil.
Quantity
50 g
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700 mL
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53 mL
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90 g
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Water ice
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100 mL
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400 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 4-bromomethylbenzoate (14.75 g) in dimethylformamide (50 ml), cooled to 5° C., was added rapidly morpholine (13.8 ml). The mixture was stirred at room temperature for 2 h. The mixture was partitioned between diethyl ether and water. The organic layer was washed with water, dried (MgSO4), evaporated and purified by column chromatography eluting with ethyl acetate/iso-hexane (20:80) to give methyl 4-(morpholin-4-ylmethyl)benzoate (14.13 g) as an oil.
Quantity
14.75 g
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50 mL
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13.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EV Koroleva, AP Kadutskii, AV Farina, JV Ignatovich… - Tetrahedron …, 2012 - Elsevier
A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium …
Number of citations: 21 www.sciencedirect.com
V Vinayagam, TV Hajay Kumar, R Nune… - The Journal of …, 2023 - ACS Publications
We report a one-step procedure to selectively reduce secondary and tert-amides to their corresponding amine derivatives in the presence of an ester. This was achieved via the …
Number of citations: 1 pubs.acs.org
F Prati, A De Simone, A Armirotti… - ACS chemical …, 2015 - ACS Publications
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 64 pubs.acs.org
F Prati, A De Simone, A Armirotti, M Summa… - ACS CHEMICAL …, 2015 - cris.unibo.it
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 5 cris.unibo.it
SJ Zuo, S Zhang, S Mao, XX Xie, X Xiao, MH Xin… - Bioorganic & Medicinal …, 2016 - Elsevier
In present study, 4-anilinoquinazolines scaffold, arylurea and tertiary amine moiety were combined to design, synthesize gefitinib analogs and discover novel anticancer agents. A …
Number of citations: 24 www.sciencedirect.com
N Borlinghaus, B Schönfeld, S Heitz… - The Journal of …, 2021 - ACS Publications
Compressed tablets containing a mixture of a photocatalyst, a nickel catalyst, an inorganic base, and an inert excipient are employed as a fast, safe, and user-friendly chemical delivery …
Number of citations: 4 pubs.acs.org

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